![molecular formula C22H26ClN3O4 B3005996 N1-(5-chloro-2-methoxyphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide CAS No. 954084-78-7](/img/structure/B3005996.png)
N1-(5-chloro-2-methoxyphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
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Description
Synthesis Analysis
The synthesis of related compounds involves the formation of complex molecules with anti-inflammatory properties or the potential for antibacterial and antifungal activities. For instance, the synthesis of a (2-methoxyphenyl)oxalate compound was achieved and characterized by various spectroscopic techniques, including IR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction . Another study reported the synthesis of 1-(p-chlorobenzoyl)-5-methoxy-3-indolyacetic acid, a potent anti-inflammatory drug, through a new method involving the reaction of N1-(p-chlorobenzoyl)-p-methoxyphenyl-hydrazine hydrochloride with levulinic acid . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure and spectroscopic analysis of a (2-methoxyphenyl)oxalate compound were investigated using density functional theory (DFT) and compared with experimental observations. The study provided insights into the optimized molecular structure, harmonic vibrational frequencies, and chemical shifts, which are crucial for understanding the behavior of the compound . Such theoretical studies are essential for predicting the molecular structure of "N1-(5-chloro-2-methoxyphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide."
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of the specific compound . However, they do provide examples of chemical reactions involving similar compounds, such as the condensation reaction used to synthesize antibacterial and antifungal agents . These reactions often involve the formation of amide bonds and could be relevant to the synthesis and reactivity of "N1-(5-chloro-2-methoxyphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including their thermodynamic parameters and behavior in different solvent media using the polarizable continuum model (PCM) . Additionally, the polymorphism of 1-(p-chlorobenzoyl)-5-methoxy-3-indolyacetic acid was observed, indicating the existence of different crystalline forms, which can affect the physical properties and stability of the compound . These studies are indicative of the types of analyses that would be relevant for the compound of interest.
Mechanism of Action
properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c1-29-19-9-8-17(23)14-18(19)25-22(28)21(27)24-10-5-11-26-12-13-30-20(15-26)16-6-3-2-4-7-16/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESDGGQPGQPUES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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